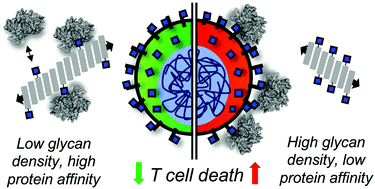Tuning carbohydrate density enhances protein binding and inhibition by glycosylated β-sheet peptide nanofibers†
Biomaterials Science Pub Date: 2018-07-23 DOI: 10.1039/C8BM00533H
Abstract
Carbohydrate-modified biomaterials are attractive candidates for disrupting natural protein–glycan binding events because they present ligands in multivalent arrangements that can address the weak affinity of monovalent protein–carbohydrate interactions. However, protein binding depends on physical aspects of immobilized carbohydrate display, such as density and valency, which are often difficult to predict and can vary for different types of biomaterials. Here, we report on protein interactions with β-sheet peptide nanofibers with tunable immobilized carbohydrate content, which were prepared by co-assembling QQKFQFQFEQQ (Q11) with a glycosylated variant modified with N-acetylglucosamine (GQ11) at different molar ratios. The rate of protein binding increased as carbohydrate density decreased, with nanofibers having a GQ11 : Q11 molar ratio of 1 : 3 reaching equilibrium faster than formulations with a GQ11 mole fraction of 1. Larger proteins demonstrated a lower extent of binding than smaller proteins; however, the optimal range of carbohydrate densities was independent of the protein size. Nanofibers with the highest apparent protein binding affinity inhibited T cell death induced by wheat germ agglutinin (WGA) more effectively than did sub-optimal formulations, because they bound more protein within biologically relevant time frames (min to h). Collectively, these observations suggest that tuning carbohydrate density via co-assembly of glycosylated and non-glycosylated Q11 variants can maximize multivalent avidity effects while minimizing steric penalties. We anticipate that this approach will enable rapid iterative development of biomaterials with optimal activity for inhibiting the protein–glycan interactions implicated in disease progression.


Recommended Literature
- [1] Engineering Er3+-sensitized nanocrystals to enhance NIR II-responsive upconversion luminescence†
- [2] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [3] Energized nitro-substituted azoles through ether bridges†
- [4] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [5] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [6] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†
- [7] Joint Pharmaceutical Analysis Group
- [8] Silver-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds to construct polysubstituted furans†
- [9] Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†
- [10] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 19542-54-2









